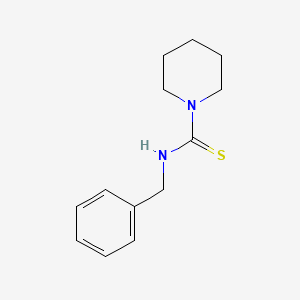

N-benzylpiperidine-1-carbothioamide

Description

Contextualization of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in pharmaceutical agents. drugbank.comnih.govnih.gov Its prevalence stems from its ability to confer favorable pharmacokinetic properties to a molecule, such as enhanced membrane permeability and metabolic stability. ontosight.ai Piperidine derivatives are found in a wide array of drugs, demonstrating a broad spectrum of biological activities including anticancer, anti-Alzheimer's, and antimicrobial effects. nih.govnih.govajchem-a.com For instance, well-known drugs like Donepezil (B133215), used in the management of Alzheimer's disease, feature a piperidine core. nih.gov The versatility of the piperidine structure allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening. clinmedkaz.org

Significance of the Carbothioamide Moiety in Chemical Biology

The carbothioamide group (a thioamide) is another critical functional group in the design of biologically active molecules. ontosight.ai This moiety is known to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, which are crucial for binding to biological targets like enzymes and receptors. ontosight.ai Compounds containing a carbothioamide functional group have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netacs.org The substitution of a carbonyl group with a carbothioamide can significantly alter the electronic properties and biological activity of a molecule, sometimes leading to enhanced potency or a different pharmacological profile. acs.org

Overview of N-Benzylpiperidine-1-carbothioamide's Role in Research

This compound emerges as a specific subject of research interest due to the combination of the established piperidine scaffold and the versatile carbothioamide moiety. ontosight.ai While extensive research on this exact molecule is still emerging, studies on closely related analogs provide a solid foundation for predicting its potential areas of impact.

This compound is a chemical compound with the molecular formula C₁₃H₁₈N₂S and a molecular weight of approximately 246.36 g/mol . ontosight.ai Its structure consists of a piperidine ring where the nitrogen atom is substituted with a benzyl (B1604629) group, and also bears a carbothioamide functional group. ontosight.ai This compound is cataloged under various chemical identifiers such as CHEMBL1523113 and MLS000663822. ontosight.ai The synthesis of this compound and its analogs can typically be achieved through the reaction of a piperidine derivative with a thioacylating agent. ontosight.ai

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂S |

| Molecular Weight | 246.36 g/mol |

| Common Identifiers | CHEMBL1523113, MLS000663822 |

Data sourced from Ontosight.ai ontosight.ai

Based on the known biological activities of piperidine and carbothioamide derivatives, several theoretical research trajectories for this compound can be proposed:

Anticancer Research: Both piperidine and carbothioamide moieties are present in compounds with demonstrated anticancer properties. nih.govacs.org Research on pyrazoline analogs containing a carbothioamide group has shown potent cytotoxic activity against various cancer cell lines. acs.org For example, certain carbothioamide-based pyrazoline analogs exhibited IC₅₀ values in the micromolar range against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. acs.org Therefore, this compound could be investigated as a potential anticancer agent, with studies focusing on its effects on cell proliferation, apoptosis, and specific cancer-related signaling pathways.

Neurodegenerative Disease Research: N-benzylpiperidine derivatives have been extensively studied as potential treatments for Alzheimer's disease, primarily as acetylcholinesterase (AChE) inhibitors. drugbank.comnih.gov A series of N-benzylpiperidine derivatives were designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and AChE, with some compounds showing IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Given this precedent, this compound could be explored for its potential to modulate targets relevant to neurodegenerative disorders.

Antimicrobial Research: The carbothioamide functional group is a known pharmacophore in the development of antimicrobial agents. nanobioletters.com Studies on pyrazole (B372694) carbothioamides have demonstrated their efficacy against various bacterial and fungal strains. nanobioletters.com This suggests that this compound could be a candidate for screening against a panel of pathogenic microbes to determine its potential as a novel antimicrobial agent.

Table 2: Biological Activity of Related Piperidine and Carbothioamide Derivatives

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀/Kᵢ) |

| Carbothioamide-based pyrazoline analogs | Anticancer | A549, HeLa | 13.49 ± 0.17 µM, 17.52 ± 0.09 µM |

| N-benzyl piperidine derivatives | Anti-Alzheimer's (HDAC/AChE inhibition) | HDAC, AChE | 0.17 µM (HDAC), 6.89 µM (AChE) |

| Piperidine carboxamide derivatives | Calpain Inhibition | µ-calpain | 9 nM (Kᵢ) |

Data sourced from ACS Omega acs.org, PubMed nih.gov, and Bioorganic & Medicinal Chemistry Letters nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c16-13(15-9-5-2-6-10-15)14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCBSMJLEWRRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Benzylpiperidine 1 Carbothioamide and Analogues

General Synthetic Strategies for Piperidine-1-Carbothioamides

Cyclization and Ring Formation Approaches for Piperidine (B6355638) Scaffolds

The piperidine ring is a fundamental structural motif, and numerous methods have been developed for its synthesis. These methods can be broadly categorized into cyclization and cycloaddition reactions.

Intramolecular cyclization is a powerful strategy that involves the formation of the piperidine ring from an acyclic precursor containing both the nitrogen atom and a reactive functional group. These reactions can be promoted by various catalysts and reaction conditions. For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization has been utilized to create complex piperidine structures. mdpi.com Another approach involves the reductive hydroamination/cyclization cascade of alkynes, which proceeds through an iminium ion intermediate to form the piperidine ring. mdpi.com

Radical cyclizations also offer a versatile route to piperidine derivatives. For example, 1,6-enynes can undergo intramolecular radical cyclization initiated by agents like triethylborane (B153662) to yield polysubstituted alkylidene piperidines. mdpi.com

Hydrogenation of pyridine (B92270) derivatives is a classical and widely used method for obtaining the piperidine scaffold. This can be achieved using various metal catalysts under hydrogen pressure. Modern approaches often combine hydrogenation with functionalization in a one-pot process to improve efficiency. mdpi.com

Introduction of the Carbothioamide Functionality

The carbothioamide group is a key functional group in the target molecule and its analogues. Its introduction can be accomplished through several methods, primarily involving the reaction of a piperidine derivative with a thioacylating agent or an isothiocyanate.

Reaction of Piperidine Derivatives with Thioacylating Agents

Thioacylating agents are reagents capable of transferring a thioacyl group (R-C(S)-) to a nucleophile, such as the nitrogen atom of a piperidine ring. A variety of such agents have been developed and utilized in organic synthesis.

One of the most common and effective thionating agents is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). It is widely used for the conversion of amides to thioamides. nih.govorganic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in a suitable solvent like toluene. orientjchem.org This method is advantageous due to its generally high yields and the ability to thionate a wide range of carbonyl compounds. organic-chemistry.org

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation, though it often requires harsher reaction conditions compared to Lawesson's reagent. orientjchem.org Other less common but effective thioacylating agents include thioacyl dithiophosphates, which react with amines to produce thioamides. mdpi.com

The general reaction of a piperidine with a thioacylating agent to form a piperidine-1-carbothioamide can be represented as follows:

Piperidine + Thioacylating Agent → Piperidine-1-carbothioamide

| Thioacylating Agent | Typical Reaction Conditions | Reference |

| Lawesson's Reagent | Reflux in toluene | orientjchem.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Harsher conditions, often requiring higher temperatures | orientjchem.org |

| Thioacyl dithiophosphates | Reaction with amines | mdpi.com |

Utilizing Isothiocyanates in Carbothioamide Synthesis

The reaction of piperidines with isothiocyanates provides a direct and efficient route to N-substituted piperidine-1-carbothioamides. This reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon atom of the isothiocyanate.

For example, the synthesis of N-phenylpiperidine-1-carbothioamide has been achieved by reacting phenyl isothiocyanate with piperidine in refluxing ethanol, affording the product in high yield. nih.gov Similarly, furoyl isothiocyanate, generated in situ from furoyl chloride, can be condensed with piperidine to yield N-(2-furoylcarbonyl)piperidine-1-carbothioamide. nih.gov

The general scheme for this reaction is:

Piperidine + R-N=C=S → Piperidine-1-carbothioamide-N-R

| Isothiocyanate | Piperidine Derivative | Product | Reaction Conditions | Yield | Reference |

| Phenyl isothiocyanate | Piperidine | N-Phenylpiperidine-1-carbothioamide | Reflux in ethanol | 98% | nih.gov |

| Furoyl isothiocyanate | Piperidine | N-(2-Furoylcarbonyl)piperidine-1-carbothioamide | Condensation in dry acetone | - | nih.gov |

| Various substituted isothiocyanates | Hydrazinecarbonyl(piperidine-1-carbonyl)benzenesulfonamide | Substituted N-aryl-4-sulfamoylbenzoyl-piperidine-4-carbonyl-hydrazincarbothioamides | Reflux in absolute ethanol | - | nih.gov |

N-Alkylation Strategies for Benzylation

The final step in the synthesis of N-benzylpiperidine-1-carbothioamide is the introduction of the benzyl (B1604629) group onto the piperidine nitrogen. This can be achieved through direct N-alkylation with a benzyl halide or through reductive amination. The N-benzyl piperidine (N-BP) motif is a common structural feature in drug discovery, valued for its ability to modulate physicochemical properties and engage in crucial interactions with biological targets. nih.gov

Direct N-alkylation of a pre-formed piperidine-1-carbothioamide with a benzyl halide, such as benzyl bromide or benzyl chloride, is a common approach. The reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrohalic acid formed during the reaction. chemicalforums.commnstate.edu The choice of solvent can influence the reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) being commonly used. researchgate.net For instance, the N-benzylation of a pyrazolidinone derivative has been successfully achieved using benzyl bromide and potassium carbonate in methanol (B129727). mnstate.edu Similarly, adding benzyl bromide to a solution of a piperidine precursor and triethylamine (B128534) in methanol can also effect benzylation. google.com

It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net The reactivity of the benzyl halide can also be a factor; for example, p-methoxybenzyl chloride is a highly reactive Sₙ1 electrophile. chemicalforums.com

| Benzylating Agent | Substrate | Base | Solvent | Reference |

| Benzyl bromide | Pyrazolidinone derivative | K₂CO₃ | Methanol | mnstate.edu |

| Benzyl chloride | Piperidine derivative | K₂CO₃ | Ethanol (microwave) | chemicalforums.com |

| Benzyl bromide | Piperidine derivative | Triethylamine | Methanol | google.com |

Reductive Amination Protocols for N-Benzylation

Reductive amination offers an alternative and often milder route for N-benzylation. This two-step, one-pot process involves the reaction of a piperidine derivative with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the N-benzylpiperidine derivative.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) has been traditionally used, but its toxicity has led to the exploration of alternatives. orgsyn.org Borane-pyridine complex (BAP) has emerged as an excellent, less toxic, and inexpensive replacement for NaBH₃CN in Borch-type reductions. orgsyn.org The reaction is typically carried out by treating one equivalent of the piperidine and benzaldehyde with one molar equivalent of BAP in a solvent like ethanol. orgsyn.org

The general reaction scheme is as follows:

Piperidine + Benzaldehyde → [Iminium ion intermediate] --(Reducing Agent)--> N-Benzylpiperidine

Nucleophilic Substitution Reactions for Benzyl Attachment

The introduction of the benzyl group onto the piperidine nitrogen is a cornerstone of the synthesis of N-benzylpiperidine analogues. This is frequently accomplished via a classical SN2 (bimolecular nucleophilic substitution) reaction. In this pathway, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide or a similarly activated benzyl derivative, resulting in the displacement of a leaving group and the formation of a new carbon-nitrogen bond.

Detailed research findings show that the synthesis of N-benzylpiperidin-4-ol derivatives, key precursors for more complex analogues, can be effectively carried out under phase-transfer catalysis conditions. researchgate.net A common procedure involves reacting piperidin-4-ol with an appropriately substituted benzyl bromide. uj.edu.pl The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, which can solvate the cation of the base used while not interfering with the nucleophile. uj.edu.pl

An inorganic base, commonly anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. uj.edu.pl To facilitate the reaction between the organic-soluble benzyl bromide and the less soluble piperidine salt, a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) is often added. uj.edu.pl The reaction mixture is typically heated under reflux for an extended period, often 24 hours, to ensure completion. uj.edu.pl Following the reaction, the product is isolated through filtration to remove inorganic salts and subsequent evaporation of the solvent. Purification is generally achieved using column chromatography. uj.edu.pl

The following table summarizes the synthesis of various N-substituted benzylpiperidin-4-ol derivatives via this nucleophilic substitution method.

| Reactant 1 (Piperidine Derivative) | Reactant 2 (Benzyl Bromide Derivative) | Solvent | Base | Catalyst | Conditions | Product |

|---|---|---|---|---|---|---|

| Piperidin-4-ol | Benzyl bromide | Acetonitrile | K₂CO₃ | TBAI | Reflux, 24h | 1-Benzylpiperidin-4-ol |

| Piperidin-4-ol | 4-Chlorobenzyl bromide | Acetonitrile | K₂CO₃ | TBAI | Reflux, 24h | 1-(4-Chlorobenzyl)piperidin-4-ol |

| Piperidin-4-ol | 3-Chlorobenzyl bromide | Acetonitrile | K₂CO₃ | TBAI | Reflux, 24h | 1-(3-Chlorobenzyl)piperidin-4-ol |

| Piperidin-4-ol | 4-Bromobenzyl bromide | Acetonitrile | K₂CO₃ | TBAI | Reflux, 24h | 1-(4-Bromobenzyl)piperidin-4-ol |

| Piperidin-4-ol | 4-Fluorobenzyl bromide | Acetonitrile | K₂CO₃ | TBAI | Reflux, 24h | 1-(4-Fluorobenzyl)piperidin-4-ol |

| Piperidin-4-ol | 4-Methylbenzyl bromide | Acetonitrile | K₂CO₃ | TBAI | Reflux, 24h | 1-(4-Methylbenzyl)piperidin-4-ol |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

When the piperidine ring or the benzyl group of this compound analogues contains one or more chiral centers, the synthesis can result in a mixture of stereoisomers. The separation of these isomers is crucial as different enantiomers or diastereomers can exhibit distinct biological activities. rsc.org Chiral resolution is a key process for separating racemic mixtures into their individual enantiomers. wikipedia.org

One of the most prevalent methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine (like a chiral piperidine derivative) with an enantiomerically pure chiral acid, known as a resolving agent. google.com Common resolving agents for amines include acids like (S)-mandelic acid or derivatives of tartaric acid, such as di-benzoyl-L-tartaric acid. google.com The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by neutralizing the salt. wikipedia.org This method has been successfully applied to resolve racemic mixtures of piperidine derivatives like ethyl nipecotate. google.com

Another powerful technique is kinetic resolution. nih.gov This method relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. In the context of piperidine derivatives, catalytic kinetic resolution by enantioselective acylation has emerged as a promising approach. nih.gov This process can provide access to enantioenriched amines with high selectivity. nih.gov Although kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer, it is a highly effective tool for producing enantiopure material, especially in early-stage research. nih.gov

For more complex scenarios involving disubstituted piperidines, where multiple chiral centers and conformations exist, kinetic resolution requires a catalyst that can discriminate between several different ring conformations. nih.gov Research has shown that even subtle conformational effects can lead to significant differences in reactivity and selectivity. nih.gov

Other chiral separation techniques available to the pharmaceutical industry include chiral chromatography and various cocrystallization methods, such as preferential crystallization, where a seed crystal of one enantiomer induces the crystallization of that same enantiomer from a racemic solution. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The choice of solvent, base, and catalyst, along with temperature and reaction time, are critical variables. Studies on related syntheses demonstrate the importance of these factors. For the N-benzylation of piperidin-4-ol, the use of acetonitrile as a solvent, potassium carbonate as a base, and TBAI as a phase-transfer catalyst under reflux conditions for 24 hours has been reported. uj.edu.pl While this method is effective, further optimization could enhance yields.

A systematic approach to optimization, as illustrated in various chemical research studies, involves varying one condition at a time while keeping others constant to determine the optimal setting for each parameter. researchgate.net

The table below illustrates a hypothetical optimization study for the N-benzylation of a piperidine derivative, based on common variables in such reactions.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 82 (Reflux) | 24 | Good |

| 2 | DMF | K₂CO₃ | 82 | 24 | (Varying) |

| 3 | Acetonitrile | Cs₂CO₃ | 82 (Reflux) | 24 | (Varying) |

| 4 | Acetonitrile | K₂CO₃ | 60 | 24 | (Varying) |

| 5 | Acetonitrile | K₂CO₃ | 82 (Reflux) | 12 | (Varying) |

Advanced Spectroscopic and Structural Characterization in Research of N Benzylpiperidine 1 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Carbothioamide Linkages and Benzylpiperidine Moiety

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of N-benzylpiperidine-1-carbothioamide. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom, allowing for the unambiguous assignment of the signals corresponding to the benzyl (B1604629) group, the piperidine (B6355638) ring, and the carbothioamide linkage.

In ¹H NMR spectra of N-benzylpiperidine derivatives, the protons of the benzyl group typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.4 ppm. The benzylic protons (CH₂) attached to the piperidine nitrogen are expected to produce a singlet at around 3.5 ppm. The protons on the piperidine ring exhibit characteristic signals, with those on the carbons adjacent to the nitrogen (α-protons) resonating further downfield than the β and γ-protons due to the deshielding effect of the nitrogen atom.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon of the carbothioamide group (C=S) is a key diagnostic signal, expected to appear significantly downfield, often in the range of 180-200 ppm. The carbons of the benzyl group will show signals in the aromatic region (127-140 ppm), while the benzylic carbon is typically found around 63 ppm. The carbons of the piperidine ring will have distinct chemical shifts, with the α-carbons appearing around 53 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic protons (C₆H₅) | 7.20 - 7.40 (m) | 127.0 - 140.0 |

| Benzylic protons (N-CH₂) | ~3.5 (s) | ~63.0 |

| Piperidine α-protons | ~3.6 (t) | ~53.0 |

| Piperidine β, γ-protons | 1.50 - 1.70 (m) | ~25.0, ~24.0 |

| Carbothioamide (C=S) | - | 180.0 - 200.0 |

| NH₂ | ~7.5 (br s) | - |

Note: Predicted values are based on data from similar N-benzylpiperidine and thioamide compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound Derivatives

Mass spectrometry is instrumental in determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak ([M]⁺) for this compound, with a molecular formula of C₁₃H₁₈N₂S, would be observed at a mass-to-charge ratio (m/z) of approximately 234.12. uni.lu High-resolution mass spectrometry can provide the exact mass, further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) often leads to characteristic fragmentation pathways for N-benzylpiperidine derivatives. A common fragmentation is the cleavage of the benzylic bond, resulting in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway involves the loss of the benzyl group to give the piperidine-1-carbothioamide fragment. Further fragmentation of the piperidine ring can also occur.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structural Moiety |

| 234 | [C₁₃H₁₈N₂S]⁺ | Molecular Ion |

| 143 | [C₆H₁₁N₂S]⁺ | [M - C₇H₇]⁺ (Loss of benzyl) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Note: Predicted fragmentation is based on common pathways for N-benzylpiperidine compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The vibrational modes of the molecule provide a unique fingerprint, allowing for the confirmation of key structural features.

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations of the primary thioamide (NH₂) are anticipated to appear as two bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=S stretching vibration, a key marker for the carbothioamide group, is typically found in the region of 1250-1020 cm⁻¹. The C-N stretching vibrations will also be present in the fingerprint region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations are usually strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ region. The C-S bond stretching is also readily observable in Raman spectra.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (thioamide) | 3400 - 3200 | Weak |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 | Strong, 1600 - 1580 |

| C=S stretch (thioamide) | 1250 - 1020 | Moderate |

| C-N stretch | Fingerprint Region | Fingerprint Region |

Note: Predicted frequencies are based on typical values for the respective functional groups.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

For related N-substituted piperidine carbothioamide or thiourea (B124793) derivatives, X-ray diffraction studies have shown that the piperidine ring typically adopts a chair conformation. researchgate.net The orientation of the benzyl group and the carbothioamide moiety relative to the piperidine ring can be determined, providing insights into steric and electronic effects. Furthermore, crystallographic analysis can elucidate intermolecular interactions, such as hydrogen bonding involving the thioamide N-H protons and the sulfur atom, which govern the packing of the molecules in the crystal lattice. In the case of metal complexes of this compound, X-ray crystallography is indispensable for defining the coordination geometry around the metal center and the binding mode of the ligand.

Table 4: Illustrative Crystallographic Parameters for a Hypothetical this compound Crystal

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.9 |

| c (Å) | ~14.2 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C=S) (Å) | ~1.68 |

| Key Bond Angle (C-N-C) (°) | ~118 |

Note: These are hypothetical values for illustrative purposes, based on similar reported structures.

Computational and Theoretical Studies on N Benzylpiperidine 1 Carbothioamide

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, computational studies simulate how N-benzylpiperidine-1-carbothioamide behaves and interacts in a dynamic biological environment.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein or enzyme). researchgate.net This method is instrumental in structure-based drug design. The N-benzylpiperidine scaffold is a common motif in medicinal chemistry, known to participate in crucial cation-π interactions with target proteins. nih.gov

Studies on various N-benzylpiperidine derivatives have demonstrated their potential to interact with a range of biological targets. For instance, derivatives have been designed and docked as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. nih.gov Other research has explored the docking of benzylpiperidine compounds against targets like the VEGFR-2 Kinase, which is implicated in cancer. colab.ws These studies help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can predict the compound's inhibitory potential. researchgate.net

Table 2: Summary of Molecular Docking Studies on N-Benzylpiperidine Derivatives and Related Structures

| Compound Class | Biological Target | Key Findings & Interactions |

| N-benzyl-piperidine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Favorable complex formation with low binding free energy; interactions with key residues in the enzyme active sites. nih.gov |

| 1-Benzyl-4-(N-Boc-amino)piperidine | VEGFR-2 Kinase | Studied for potential anticancer activity, showing interactions with protein targets like 6GQO, 6GQP, and 4AG8. colab.ws |

| Carbothioamide Ligands | BCL2 receptor (PDB: 2w3l) | Analysis of binding affinities to anti-apoptotic proteins, relevant for cancer research. dntb.gov.ua |

| Pyrazole-carbothioamide derivatives | HeLa cell line protein targets | Docking was used to predict and rationalize the observed cytotoxic activities against cancer cell lines. researchgate.net |

| Benzylpiperidine derivatives | Monoacylglycerol lipase (B570770) (MAGL) | Modeling predicted the binding mode into the MAGL active site, confirming inhibitory potential for neuro-inflammatory conditions. unisi.it |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the movement and interactions of molecules over time. For this compound and its derivatives, MD simulations are employed to understand their conformational flexibility and the stability of their binding to biological targets, such as enzymes.

Detailed research findings from these simulations provide insights into the dynamic behavior of the ligand-protein complex. For instance, simulations on N-benzylpiperidine hybrids designed as potential treatments for Alzheimer's disease were used to validate molecular docking results and confirm their stable binding within the active sites of target enzymes like acetylcholinesterase (AChE). mdpi.comnih.gov These studies affirm that the compounds can maintain their binding interactions over a simulated period, suggesting a stable and potentially effective inhibitory action. mdpi.comnih.gov The analysis of the simulation trajectory helps to understand how the compound adjusts its shape (conformation) to fit snugly within the binding pocket and identifies the key interactions that anchor it in place. nih.gov

| Study Focus | Purpose of Simulation | Key Findings |

| N-benzylpiperidine Hybrids | Affirm consensual binding interactions with target enzymes (PAS-AChE, BACE-1). nih.gov | The lead compounds remained stable in the active site, confirming their potential as inhibitors. mdpi.comnih.gov |

| N-benzylpiperidine Analogs | Validate molecular docking results for AChE inhibitors. mdpi.com | Confirmed the stability of the designed molecules within the enzyme's active site over a 100 ns simulation. mdpi.com |

| General Ligand-Protein Interactions | Determine the dynamic behavior of a ligand upon binding and analyze its interactions in the bioactive state. nih.gov | Provides insights into the flexibility of the protein and the stability of the ligand-receptor complex. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized molecules.

Derivation of Predictive Models for this compound Activity

Predictive models for N-benzylpiperidine derivatives have been successfully developed to guide the design of potent enzyme inhibitors. mdpi.comnih.gov In one such study, a 2D QSAR model was generated for a series of N-benzylpiperidine analogs against acetylcholinesterase. mdpi.com This model used molecular descriptors like polar surface area, dipole moment, and molecular weight to predict inhibitory activity. mdpi.comsemanticscholar.org The statistical quality of the model was validated to ensure its predictive reliability. mdpi.comsemanticscholar.org

Similarly, 3D-QSAR studies, specifically using the CoMFA approach, have been conducted on N-benzylpiperidines. nih.gov These models are built by aligning the structures of a series of compounds and calculating their steric and electrostatic fields. nih.gov The resulting models can have significant predictive ability, allowing researchers to prioritize which novel derivatives to synthesize and test. nih.govnih.gov

| Model Type | Target | Key Statistical Parameters | Predictive Power |

| 2D QSAR (MLR) | Acetylcholinesterase (AChE) | R² = 0.701; Q²CV = 0.638; R²test = 0.76. mdpi.comsemanticscholar.org | The model demonstrated predictive reliability and was used to design new molecules with potentially higher activity. mdpi.comsemanticscholar.org |

| 3D QSAR (CoMFA) | Acetylcholinesterase (AChE) | A model with considerable predictive ability was obtained. nih.gov | The model established a strong correlation between molecular properties and inhibitory activity. nih.gov |

| mt-QSAR-MLP | Multiple Parasitic Proteins | Accuracy >80% in training and test sets. nih.gov | The model correctly classified the majority of inhibitors, demonstrating high accuracy. nih.gov |

Spatial and Electronic Property Correlation with Biological Response

The power of CoMFA and other 3D-QSAR models lies in their ability to visualize the relationship between a molecule's 3D properties and its biological function. For N-benzylpiperidine derivatives, CoMFA studies have shown a strong correlation between the inhibitory activity and the steric (shape and size) and electronic (charge distribution) factors of the molecules. nih.gov

The resulting 3D contour maps from a CoMFA analysis highlight specific regions where modifications to the molecule would likely enhance or diminish its biological activity. For example, a map might indicate that a bulkier chemical group is favored in one area to improve steric interactions, while another region might require an electron-withdrawing group to enhance electrostatic interactions with the target protein. This detailed spatial and electronic insight is crucial for the rational design of more potent compounds. nih.govnih.gov

In Silico Prediction of Molecular Attributes Relevant to Biological Systems

Beyond predicting activity, computational methods are used to determine fundamental molecular attributes that are relevant to a compound's behavior in a biological system. These in silico predictions, often using methods like Density Functional Theory (DFT), provide a deeper understanding of molecular structure and reactivity. scispace.com

For derivatives similar to this compound, calculations of the molecular electrostatic potential (MEP) are performed. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps to predict how the molecule will interact with its biological target. nih.gov Another important calculated property is the HOMO-LUMO energy gap (Eg), which relates to the molecule's chemical reactivity and stability; a large energy gap generally indicates high stability. nih.gov These computational approaches allow for the evaluation of molecular properties before a compound is ever synthesized. researchgate.net

| Predicted Attribute | Computational Method | Significance |

| Molecular Electrostatic Potential (MEP) | DFT | Helps to investigate interactions, predict reaction sites, and understand charge distribution. scispace.comnih.gov |

| HOMO-LUMO Energy Gap (Eg) | DFT | A large gap suggests high chemical stability and low reactivity. nih.gov |

| Optimized Molecular Geometry | Energy Minimization (e.g., DFT) | Determines the most stable 3D conformation of the molecule. scispace.com |

Investigation of Biological Activities and Mechanisms of Action of N Benzylpiperidine 1 Carbothioamide and Analogues

Enzyme Inhibition Studies (In Vitro Biochemical Characterization)

The following subsections detail the inhibitory effects of N-benzylpiperidine derivatives on several key enzymes implicated in various diseases.

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov N-benzylpiperidine derivatives have been extensively investigated as cholinesterase inhibitors. nih.govnih.govnih.govnih.gov

A variety of N-benzylpiperidine analogues have demonstrated inhibitory activity against both AChE and BChE. For instance, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated, with some compounds showing significant inhibitory potential. nih.gov Similarly, hybrids of N-benzylpiperidine with other chemical moieties like phthalimide (B116566), indole (B1671886), and 1,3,4-oxadiazol-2-thiol have been developed and tested for their dual inhibitory capacity against both AChE and BChE. nih.govnih.gov

One notable analogue, a naphthalene-containing N-(1-benzylpiperidine) benzamide (B126) (compound 7b), emerged as a potent dual inhibitor of both AChE and BChE, with IC50 values of 0.176 µM and 0.47 µM, respectively. nih.gov Another study identified compound 19, a 2-phenylacetate derivative of 1-benzylpiperidine (B1218667), as the most potent AChE inhibitor in its series with an IC50 of 5.10 ± 0.24 µM, and it also displayed moderate BChE inhibition. mdpi.com Furthermore, certain 1,2,4-thiadiazolidinone derivatives incorporating the N-benzylpiperidine fragment have shown AChE inhibitory activity comparable to the established drug tacrine. nih.govresearchgate.net

The following table summarizes the cholinesterase inhibitory activities of selected N-benzylpiperidine analogues:

Interactive Data Table: Cholinesterase Inhibition by N-Benzylpiperidine Analogues| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference |

| N-(1-benzylpiperidine) benzamide (7b) | AChE | 0.176 | nih.gov |

| N-(1-benzylpiperidine) benzamide (7b) | BChE | 0.47 | nih.gov |

| 2-phenylacetate of 1-benzylpiperidine (19) | AChE | 5.10 ± 0.24 | mdpi.com |

| 2-phenylacetate of 1-benzylpiperidine (19) | BChE | 26.78 ± 0.81 | mdpi.com |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | nih.gov |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23) | BChE | 0.72 | nih.gov |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) | BChE | 30.06% inhibition at 10 µM | researchgate.net |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Mixed-Type)

Kinetic studies are essential to understand how an inhibitor interacts with an enzyme. A kinetic study of the potent dual cholinesterase inhibitor, a naphthalene-containing N-(1-benzylpiperidine) benzamide (compound 7b), revealed different inhibition mechanisms for the two cholinesterase enzymes. nih.gov The inhibition of AChE was determined to be non-competitive, with a Ki value of 0.21 µM. nih.gov In contrast, its inhibition of BChE was of a mixed-type, with a Ki of 0.15 µM. nih.gov

Another study on E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) and its derivatives showed that their inhibition of AChE falls into the category of mixed-type inhibition based on Lineweaver-Burk plot analysis. nih.gov Furthermore, N-benzylated stepholidine derivatives were found to be non-competitive inhibitors of AChE. frontiersin.org

Molecular docking and dynamic simulation studies have provided insights into the binding modes of N-benzylpiperidine derivatives within the active sites of cholinesterases. The N-benzylpiperidine moiety is a key pharmacophore that often interacts with the catalytic active site of AChE. nih.gov

For instance, docking studies of 1,2,3,4-tetrahydroisoquinolines functionalized with 1-benzylpiperidine revealed π-π interactions between the aromatic ring of the N-benzylpiperidine moiety and residues such as Tyr341, Tyr337, and Tyr72 at the catalytic site of AChE. mdpi.com In some analogues, the N-benzylpiperidine's aromatic ring also forms π-π interactions with the Tyr176 residue at the central site. mdpi.com Molecular dynamic simulations of another active carboxamide analogue indicated a close correlation between its binding and that of the approved drug donepezil (B133215). nih.gov

Molecular docking of the potent dual inhibitor, the naphthalene-containing N-(1-benzylpiperidine) benzamide (compound 7b), corroborated the observed modes of inhibition from kinetic studies. nih.gov MD simulations further suggested that both AChE and BChE undergo minimal conformational changes upon binding with this inhibitor. nih.gov

Beta-secretase (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Therefore, inhibiting BACE1 is a major therapeutic strategy. nih.gov Some N-benzylpiperidine derivatives have been designed and evaluated as multi-target ligands, aiming to inhibit both cholinesterases and BACE1. nih.gov

A study on piperazine (B1678402) and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol showed that some of these compounds exhibited inhibitory potential against human BACE-1 (hBACE-1). nih.gov Specifically, compounds 5d and 5f demonstrated hBACE-1 inhibition comparable to the well-known drug donepezil. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids into less active diols. nih.govmdpi.com Inhibition of sEH is therefore a promising therapeutic approach for inflammatory conditions. nih.govacgpubs.org

Research has identified N-benzylpiperidine derivatives as potential sEH inhibitors. A study on piperidine (B6355638)/piperazine amides of chromone-2-carboxylic acid identified a chromen-2-amide derivative with a benzyl (B1604629) piperidine moiety (compound 7) that inhibited sEH activity in a concentration-dependent manner, with an IC50 of 1.75 µM. acgpubs.org This suggests that the N-benzylpiperidine scaffold can be a valuable starting point for developing novel sEH inhibitors. acgpubs.org It's anticipated that the amide functionality in these inhibitors interacts with key catalytic residues (Tyr381/465 and Asp333) in the sEH active site. lookchem.com

The N-benzylpiperidine scaffold has also been explored for its potential in developing antimicrobial agents through the inhibition of essential microbial enzymes.

DNA Gyrase: DNA gyrase is a bacterial enzyme crucial for DNA replication, making it an attractive target for antibiotics. nih.gov Piperidine-4-carboxamides have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus. nih.gov While the specific compound "N-benzylpiperidine-1-carbothioamide" was not directly implicated, the broader class of piperidine derivatives shows promise in this area. Studies on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have also shown significant antibacterial activity. rsc.org

Lanosterol (B1674476) 14α-demethylase: This enzyme, also known as CYP51, is essential for the biosynthesis of ergosterol (B1671047) in fungi and is a primary target for antifungal drugs. nih.govwikipedia.orgwikipedia.org The inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane, leading to cell death. wikipedia.org Dual inhibitors targeting both lanosterol 14α-demethylase and histone deacetylase (HDAC) have been developed for treating infections caused by Candida tropicalis and Cryptococcus neoformans. nih.gov While direct studies on this compound are not prominent, the development of inhibitors for this enzyme is a significant area of research. nih.gov

Modulation of Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase, 17β-HSD1)

The ability of this compound analogues to modulate key metabolic enzymes has been a significant area of research, particularly in the context of metabolic disorders like type 2 diabetes and hormone-dependent cancers.

α-Amylase and α-Glucosidase Inhibition:

The inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption, is a key strategy in managing postprandial hyperglycemia. While direct studies on this compound are limited, numerous analogues have shown promising inhibitory activity. For instance, piperidine-substituted chalcones have been identified as potent inhibitors of α-amylase. These compounds, integrating a piperidine moiety with a chalcone (B49325) backbone, have demonstrated IC50 values in the micromolar range, indicating significant potential for glycemic control.

Similarly, derivatives of piperidine and piperazine have been extensively studied for their α-glucosidase inhibitory effects. Pyrimidinyl-piperazine carboxamide derivatives, for example, have exhibited excellent inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with some compounds showing IC50 values in the sub-micromolar range. The stereochemistry at the chiral center in these analogues has been shown to play a crucial role in their inhibitory potency. Kinetic studies have often revealed a competitive mode of inhibition, suggesting that these compounds vie with the natural substrate for binding to the active site of the enzyme.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition:

Cyclooxygenase (COX-1/2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition

The anti-inflammatory potential of this compound analogues has been investigated through their interaction with cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).

Cyclooxygenase (COX-1/2) Inhibition:

COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. While specific data for this compound is scarce, related heterocyclic compounds have been evaluated for their COX inhibitory activity. For instance, some N-benzylpiperidine derivatives have been explored as potential anti-inflammatory agents through COX inhibition. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

Inducible Nitric Oxide Synthase (iNOS) Inhibition:

iNOS is responsible for the production of large amounts of nitric oxide (NO) during inflammation. The inhibition of iNOS is a potential therapeutic strategy for various inflammatory conditions. While direct evidence for iNOS inhibition by this compound is limited, compounds with similar structural motifs, such as amidines, have been shown to be potent and selective inhibitors of iNOS. These inhibitors often act by competing with the natural substrate, L-arginine, for binding to the enzyme's active site. The mechanism can involve the impairment of de novo protein synthesis and a reduction in the stability of the iNOS protein.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. The carbothioamide moiety present in this compound suggests its potential as a urease inhibitor. Indeed, numerous thiosemicarbazone derivatives, which share the N-C-S core, have demonstrated significant urease inhibitory activity. For example, N-phenyl thiosemicarbazones have been shown to be potent inhibitors of Jack bean urease, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov The mechanism of inhibition often involves the interaction of the sulfur atom of the thiocarbonyl group with the nickel ions in the active site of the urease enzyme.

Antimicrobial Activity (In Vitro Studies)

This compound and its analogues have been evaluated for their efficacy against a range of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of N-benzylpiperidine have shown a broad spectrum of antibacterial activity. Studies have reported the efficacy of these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The antibacterial potency of these compounds is often influenced by the nature and position of substituents on the benzyl and piperidine rings. For instance, certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against S. aureus and B. subtilis.

Antifungal Activity against Pathogenic Fungi

In addition to their antibacterial properties, N-benzylpiperidine analogues have also been investigated for their antifungal activity. Some piperidin-4-one derivatives containing a thiosemicarbazone moiety have exhibited significant activity against pathogenic fungi like Aspergillus niger and Candida albicans. The presence of the thiosemicarbazone group appears to be crucial for the antifungal efficacy of these compounds.

Mechanisms of Antimicrobial Action (e.g., Cell Wall, DNA Synthesis)

The precise mechanisms by which this compound and its analogues exert their antimicrobial effects are still under investigation and appear to be multifaceted. For some derivatives, the proposed mechanism involves the inhibition of essential microbial enzymes. For example, in the case of certain thieno[2,3-d]pyrimidine (B153573) derivatives, it has been suggested that they may act by inhibiting tRNA (guanine34-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. This inhibition could disrupt the normal functioning of the bacterial cell, leading to its death. Other proposed mechanisms for related heterocyclic compounds include the disruption of cell wall synthesis and the inhibition of DNA synthesis. The lipophilicity and electronic properties of the substituents on the aromatic rings of these molecules are thought to play a significant role in their ability to penetrate microbial cell membranes and interact with their molecular targets.

Antiproliferative and Cytostatic Activities (In Vitro Cell-Based Assays)

Inhibition of Cancer Cell Growth in Specific Cell Lines

This compound and its analogues have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The core structure, featuring a piperidine ring attached to a benzyl group and a carbothioamide moiety, has been a focal point in medicinal chemistry for developing new anticancer agents. ontosight.ai

Studies on N-benzyl-piperidinyl acylhydrazone hybrid derivatives have shown notable cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br Specifically, the derivative PQM-75 (6i) exhibited an IC50 value of 58.40 ± 1.87 µM against HepG2 cells, while PQM-88 (6k) showed an IC50 of 59.58 ± 4.07 µM against A549 cells. sbq.org.br These findings highlight the benzyl-piperidine subunit as a significant pharmacophore for antiproliferative activity. sbq.org.br

Furthermore, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are analogues, were synthesized and evaluated for their antiproliferative effects. These compounds were particularly potent against the DU-145 prostate cancer cell line, with some showing submicromolar GI50 values. nih.gov Optimization of this series led to the identification of compound 12a, which had a GI50 of 120 nM. nih.gov

Another study on carbothioamide derivatives revealed dose-dependent anti-proliferative activity against human umbilical vein endothelial cells (HUVEC) and A549 lung cancer cells. waocp.orgnih.gov The IC50 value for a specific carbothioamide derivative against A549 cells was 45.5 µg/mL. waocp.orgnih.gov Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, another class of related compounds, showed a broad spectrum of activity against PC-3, HeLa, HCT-116, and MCF-7 cancer cell lines. mdpi.com Compound 6k from this series was particularly active, with IC50 values comparable to doxorubicin. mdpi.com

The antiproliferative activity of these compounds is often linked to their ability to interfere with essential cellular processes, leading to the inhibition of cancer cell growth.

Table 1: Antiproliferative Activity of N-Benzylpiperidine Analogues

Induction of Cell Cycle Arrest and Apoptosis Pathways (Mechanistic In Vitro)

The antiproliferative effects of N-benzylpiperidine analogues are often mediated through the induction of cell cycle arrest and apoptosis. For instance, the N-benzyl-piperidinyl acylhydrazone derivative PQM-75 (6i) was found to cause an increase in the G2/M population of HepG2 cells and a reduction in the frequency of cells in the S-phase, indicating that it promotes M-phase arrest. sbq.org.br

Similarly, piperine (B192125), a compound containing a piperidine moiety, has been shown to induce G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest was associated with the downregulation of cyclin D1 and the induction of p21. nih.gov Furthermore, piperine treatment led to apoptosis, evidenced by the downregulation of XIAP and Bid, and the cleavage of Caspase-3 and PARP. nih.gov Piperidine and its derivatives, in general, have the potential to halt the cell cycle and trigger apoptosis in cancer cells. researchgate.net

Other related heterocyclic compounds also exhibit similar mechanisms. For example, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. semanticscholar.org Specifically, compound 13 induced G1/S arrest in A549 and MDA-MB-231 cells and S phase arrest in SKOV3 cells, while compound 10 arrested the cell cycle at the G2/S phase in MDA-MB-231 and SKOV3 cells and the G1/G2 phases in A549 cells. semanticscholar.org

A ciprofloxacin (B1669076) derivative containing a piperazine ring, structurally related to piperidine, caused cell cycle arrest at the G2/M phase and induced apoptosis in HCT 116 and A549 cancer cells. nih.gov This was accompanied by the overexpression of p53 and Bax proteins and decreased expression of p21 and bcl2 genes. nih.gov

Table 2: Mechanistic Actions of N-Benzylpiperidine Analogues and Related Compounds

Tubulin Polymerization Inhibition (In Vitro)

A significant mechanism contributing to the antiproliferative activity of certain N-benzylpiperidine analogues is the inhibition of tubulin polymerization. nih.gov For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors. nih.gov Biological activity profiling and biochemical assays with pure tubulin confirmed that these compounds disrupt microtubule dynamics. nih.gov

Similarly, a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives were designed as anti-tubulin agents. The most potent of these, compound 7h, was found to arrest cancer cells in the G2/M phase and prevent tubulin polymerization. nih.gov Molecular docking studies further supported that these compounds interact with the colchicine (B1669291) binding site on tubulin. nih.gov

Pyrrole-based carboxamides have also been identified as potent microtubule targeting agents that inhibit tubulin polymerization by binding to the colchicine-binding site, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and apoptosis. nih.gov

Neuroprotective Mechanisms (In Vitro Cell Models)

Attenuation of Oxidative Stress in Neuronal Cell Lines

N-benzylpiperidine analogues have shown promise in providing neuroprotection by mitigating oxidative stress. Oxidative stress is a key factor in the pathology of neurodegenerative diseases. nih.gov Research has shown that N-benzylpiperidine analogues possess antioxidant properties. nih.gov For instance, certain multitarget-directed N-benzylpiperidine analogues have demonstrated antioxidant capabilities in biochemical analyses. nih.gov

Piperine, an alkaloid containing a piperidine structure, has been shown to have neuroprotective effects against oxidative stress. nih.gov Studies have demonstrated that piperine can prevent valproic acid-induced oxidative stress in the cerebral cortex and cerebellum by mitigating the elevation of lipid peroxidation and the reduction of glutathione (B108866) levels. nih.gov

Furthermore, some benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have exhibited neuroprotective effects against H2O2-induced oxidative damage in PC12 cells, which was supported by their in vitro antioxidant activity. nih.gov

Protection Against Amyloid-Beta Induced Toxicity

Amyloid-beta (Aβ) peptide aggregation and toxicity are central to the pathogenesis of Alzheimer's disease. scienceopen.com N-benzylpiperidine analogues have been investigated for their ability to counteract Aβ-induced toxicity.

Several N-benzylpiperidine analogues have been designed as multifunctional agents for Alzheimer's disease, with the ability to inhibit Aβ aggregation. nih.gov Compounds 40 and 41 from one such series were shown to inhibit both self- and AChE-induced Aβ aggregation in a Thioflavin T assay, a finding that was confirmed by atomic force microscopy. nih.gov

The N-benzylpiperidine motif is recognized as a key pharmacophoric group in compounds that modulate neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in Alzheimer's disease. nih.gov While not directly focused on Aβ toxicity, the modulation of these receptors can have downstream effects on neuronal health.

In a broader context, compounds that can interact with and modulate the aggregation of Aβ have shown cytoprotective activity against Aβ-induced toxicity in neuronal cell lines like SH-SY5Y. scienceopen.commdpi.com For example, benzylpenicillin has been found to bind to Aβ, inhibit its aggregation, and suppress its cytotoxic effects. scienceopen.comnih.gov

Anti-Amyloid Aggregation Properties

While direct studies on the anti-amyloid aggregation properties of this compound are not extensively documented in publicly available research, numerous studies on analogous N-benzylpiperidine derivatives highlight the potential of this structural motif in modulating the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Researchers have designed and synthesized various series of N-benzylpiperidine derivatives, often as multi-target-directed ligands, aiming to combine cholinesterase inhibition with Aβ anti-aggregation activity. nih.gov For instance, a study involving 28 new derivatives of donepezil containing the N-benzylpiperidine moiety demonstrated that many of these compounds exhibited micromolar activities against the aggregation of β-amyloid. nih.gov One of the most promising compounds from this series, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, showed a significant 72.5% inhibition of β-amyloid aggregation at a concentration of 10 μM. nih.gov

In a different study, a series of N-benzylpiperidine analogs were designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), another key enzyme in Aβ production. nih.gov Two compounds from this series, designated as compounds 40 and 41, were found to inhibit both self-induced and AChE-induced Aβ aggregation, as confirmed by the thioflavin T assay and atomic force microscopy (AFM). nih.gov Further research on N-benzylpiperidine derivatives has also shown their capability to inhibit Aβ aggregation. mdpi.com

Another approach has been the development of hybrids of N-benzylpiperidine with other pharmacologically active scaffolds. For example, piperazine and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their potential in Alzheimer's disease therapy. uwaterloo.ca Two of these hybrid compounds, 5d and 5f, demonstrated a significant reduction in the formation of Aβ aggregates. uwaterloo.ca This was confirmed through various analytical techniques, including the thioflavin T assay, confocal microscopy, atomic force microscopy, and scanning electron microscopy. uwaterloo.ca

The following table summarizes the anti-amyloid aggregation properties of some representative N-benzylpiperidine analogues.

| Compound | Assay | Concentration | Inhibition of Aβ Aggregation (%) | Reference |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Thioflavin T | 10 µM | 72.5 | nih.gov |

| Compound 40 (an N-benzylpiperidine analog) | Thioflavin T | Not Specified | Significant Inhibition | nih.gov |

| Compound 41 (an N-benzylpiperidine analog) | Thioflavin T | Not Specified | Significant Inhibition | nih.gov |

| Compound 5d (a piperazine and N-benzylpiperidine hybrid) | Thioflavin T | Not Specified | Significant Reduction | uwaterloo.ca |

| Compound 5f (a piperazine and N-benzylpiperidine hybrid) | Thioflavin T | Not Specified | Significant Reduction | uwaterloo.ca |

Anti-inflammatory Mechanisms (In Vitro Models)

The anti-inflammatory potential of this compound can be inferred from studies on its core components: the N-benzylpiperidine moiety and the carbothioamide (thiourea) group. While direct in vitro anti-inflammatory data for the specific compound is limited, research on related structures provides insights into potential mechanisms.

A study on 4-benzylpiperidine, a closely related analogue, demonstrated its in vitro anti-inflammatory activity through the inhibition of albumin denaturation and proteinase inhibitory activity in a dose-dependent manner. innovareacademics.inresearchgate.net Protein denaturation is a known cause of inflammation, and the ability of a compound to inhibit it suggests potential anti-inflammatory effects. researchgate.net

The thiourea (B124793) group, which is a key feature of this compound, is present in many compounds with demonstrated biological activities, including anti-inflammatory properties. mdpi.com The anti-inflammatory effects of some compounds are attributed to the inhibition of pro-inflammatory cytokine production. For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov

Furthermore, some benzamide and nicotinamide (B372718) derivatives have been shown to exert anti-inflammatory effects by inhibiting the transcription factor NF-κB, which in turn inhibits the production of TNF-α. nih.gov This mechanism has been observed with compounds like metoclopramide (B1676508) and 3-chloroprocainamide. nih.gov

The table below summarizes the in vitro anti-inflammatory activities of some compounds related to this compound.

| Compound/Derivative Class | In Vitro Model | Key Findings | Reference |

| 4-Benzylpiperidine | Inhibition of albumin denaturation, Proteinase inhibitory activity | Dose-dependent inhibition of protein denaturation and proteinase activity. | innovareacademics.inresearchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release. | nih.gov |

| Metoclopramide, 3-Chloroprocainamide | Hela cells, Mouse models | Inhibition of NF-κB and subsequent TNF-α production. | nih.gov |

Other Investigated Biological Modulations

Biometal Chelation Properties

The chelation of biometals is a significant area of research, particularly in the context of neurodegenerative diseases where the dysregulation of metal ions is implicated. The N-benzylpiperidine scaffold has been incorporated into molecules designed to have metal-chelating properties.

In a study focused on developing multi-target ligands for Alzheimer's disease, a series of N-benzylpiperidine derivatives were synthesized and evaluated for various biological activities, including metal chelation. mdpi.com Two compounds from this series, designated d5 and d10, demonstrated metal chelating activities in addition to their other functions. mdpi.com This suggests that the N-benzylpiperidine framework can be a suitable backbone for the design of molecules capable of sequestering metal ions.

The thiourea moiety, a key component of this compound, is also known for its ability to coordinate with a wide range of metal centers due to the presence of nitrogen and sulfur atoms with lone pairs of electrons. mdpi.com This inherent property of thiourea derivatives makes them effective in forming stable metal complexes. mdpi.com

| Compound/Derivative Class | Key Structural Feature(s) | Evidence of Biometal Chelation | Reference |

| N-benzylpiperidine derivatives (d5, d10) | N-benzylpiperidine scaffold | Demonstrated metal chelating activities in biological assays. | mdpi.com |

| Thiourea derivatives | Thiourea group (C=S, N-H) | Known to form stable complexes with a variety of metal centers due to the presence of nitrogen and sulfur donor atoms. | mdpi.com |

Structure Activity Relationship Sar of N Benzylpiperidine 1 Carbothioamide Analogues

Role of the Benzyl (B1604629) Moiety in Target Recognition and Potency

The N-benzyl group plays a pivotal role in target recognition and potency. nih.gov Its aromatic ring can participate in various interactions, including hydrophobic and cation-π interactions, which are crucial for anchoring the ligand in the binding pocket of a receptor or enzyme. nih.gov

Systematic studies on related N-(1-benzylpiperidin-4-yl)acetamide analogues have provided detailed SAR for substitutions on the benzyl ring, particularly concerning their affinity for sigma (σ) receptors. Generally, substitution on the aromatic ring of the benzyl group leads to a similar or slightly decreased affinity for σ₁ receptors compared to the unsubstituted compound. nih.gov However, when halogen substitutions are present on both the benzyl ring and another aromatic part of the molecule, a significant increase in affinity for σ₂ receptors is observed. nih.gov

In the context of developing multi-target ligands for Alzheimer's disease, modifications to the benzyl group have been explored to optimize interactions with cholinesterases. nih.govnih.gov For example, a derivative featuring a 3-chloro-benzyl group was identified as a potent butyrylcholinesterase (BChE) inhibitor. nih.gov This indicates that the electronic nature and position of substituents on the benzyl ring are critical for modulating potency and selectivity.

Table 1: Impact of Benzyl Moiety Substitution on Biological Activity of Analogues Data synthesized from studies on N-(1-benzylpiperidin-4-yl)acetamide and related analogues.

| Substitution on Benzyl Ring | Effect on σ₁ Receptor Affinity | Effect on σ₂ Receptor Affinity | Notes |

| Unsubstituted | High | Low-Moderate | Serves as a baseline for comparison. nih.gov |

| Halogen (e.g., Cl, F) | Similar or slightly decreased | Significantly increased (if another halogen is present elsewhere) | Affects electronic distribution and potential for halogen bonding. nih.gov |

| 3-Chloro | - | - | Conferred potent butyrylcholinesterase inhibition in a specific analogue. nih.gov |

Influence of Carbothioamide Linker Modifications on Activity and Selectivity

Direct SAR studies detailing modifications to the carbothioamide linker of N-benzylpiperidine-1-carbothioamide are not extensively reported. However, the principles of bioisosterism offer a framework for predicting the effects of such changes. Bioisosterism involves replacing a functional group with another that has similar physicochemical or topological properties to enhance activity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com

The carbothioamide group is a thio-analogue of the urea (B33335) or amide group. Its modification or replacement would likely have a profound impact on the molecule's properties. The sulfur atom, being larger and more polarizable than oxygen, can alter hydrogen bonding capabilities, bond angles, and metabolic stability.

Potential bioisosteric replacements for the carbothioamide linker could include:

Amide or Urea: Replacing the C=S bond with a C=O bond would create an N-benzylpiperidine-1-carboxamide. This is a common bioisosteric switch. While the geometry is similar, the hydrogen bond accepting capacity is altered, which could significantly affect target binding.

Reversed Amide/Thioamide: Reversing the orientation of the linker (retroisosterism) is a strategy used to improve metabolic stability. researchgate.net

Stable Surrogates: Replacing the linker with non-hydrolyzable groups like a trifluoroethylamine can maintain spatial arrangement while improving stability. researchgate.net

The choice of bioisostere would depend on the specific target and desired properties, as each replacement alters electronic distribution, lipophilicity, and metabolic profile. nih.gov

Derivatization Strategies and Their Effect on Bioactivity

A common and effective derivatization strategy involves replacing or appending parts of the parent molecule with various heterocyclic scaffolds. This approach can introduce new interaction points, alter solubility, and fine-tune selectivity.

In studies of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, replacing the phenyl ring of the acetamide (B32628) moiety with different aromatic systems had a significant effect on sigma receptor affinity. nih.gov

Affinity Maintained: Replacement with a thiophene, naphthyl, or indole (B1671886) ring resulted in no significant change in σ₁ receptor affinity. nih.gov

Affinity Lost: Replacement with an imidazole (B134444) or pyridyl ring led to a more than 60-fold decrease in σ₁ affinity. nih.gov

Another successful strategy for developing multi-target anti-Alzheimer's agents involved combining the N-benzylpiperidine moiety with phthalimide (B116566) or indole moieties through a linker. nih.gov This approach yielded compounds with both cholinesterase inhibition and β-amyloid anti-aggregation properties. nih.gov Furthermore, replacing the piperidine (B6355638) ring with a piperazine (B1678402) ring has been explored to create novel reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. researchgate.net

Table 2: Effect of Incorporating Heterocyclic Scaffolds in Analogues

| Original Moiety | Heterocyclic Replacement/Addition | Resulting Biological Effect | Reference Compound Class |

| Phenyl (of acetamide) | Thiophene, Naphthyl, Indole | σ₁ affinity maintained | N-(1-benzylpiperidin-4-yl)arylacetamides |

| Phenyl (of acetamide) | Imidazole, Pyridyl | >60-fold loss of σ₁ affinity | N-(1-benzylpiperidin-4-yl)arylacetamides |

| - | Phthalimide or Indole (linked) | Dual cholinesterase inhibition and Aβ anti-aggregation | Donepezil (B133215) derivatives |

| Piperidine | Piperazine | Conferred reversible MAGL inhibition | Benzylpiperazine derivatives |

The linker connecting the core N-benzylpiperidine scaffold to other pharmacophoric elements is a critical determinant of biological activity. Its length and flexibility dictate the spatial orientation of the binding groups, influencing how well they can simultaneously engage with their respective pockets on a biological target.

The optimization of linker characteristics is a key aspect of fragment-based drug discovery. nih.gov Even seemingly inert linkers can impose significant strain or entropic penalties, which can detract from the binding affinity. nih.gov Research has shown that systematically converting rigid linkers into more flexible ones can have a significant impact on binding energetics. nih.gov

In the development of anti-Alzheimer's agents based on the N-benzylpiperidine scaffold, varying the length of an alkyl linker was explored. nih.gov A compound featuring an eight-carbon (octyl) chain connecting the piperidine nitrogen to a phthalimide moiety was identified as a particularly promising lead, demonstrating the importance of optimizing linker length for multi-target activity. nih.gov Mathematical models also support these experimental findings, indicating that both linker length and flexibility are crucial variables that influence binding avidity and specificity in multivalent targeting constructs. researchgate.net Moderately flexible linkers are often found to best reproduce experimentally observed avidities. researchgate.net

Emerging Research and Future Directions for N Benzylpiperidine 1 Carbothioamide

Exploration of Novel Molecular Targets for N-Benzylpiperidine-1-carbothioamide Derivatives

Research into this compound and its analogues has identified several promising molecular targets, primarily focused on enzymes and receptors implicated in neurodegenerative diseases and cancer.

Cholinesterases (AChE and BuChE): A significant body of research has focused on derivatives of the N-benzylpiperidine scaffold as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netuj.edu.pl These enzymes are critical targets in the management of Alzheimer's disease due to their role in the breakdown of the neurotransmitter acetylcholine (B1216132). uj.edu.plresearchgate.net While much of the initial work was on amide derivatives, the principles extend to carbothioamide analogues. For instance, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid showed moderate to weak inhibitory activity against BuChE. researchgate.net Specifically, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid was noted for its activity. researchgate.net The N-benzylpiperidine fragment is often designed based on the structure of donepezil (B133215), a well-known AChE inhibitor. uj.edu.pl

Cancer-Related Proteins: The carbothioamide moiety is a key feature in compounds investigated for their antiproliferative effects. Research on N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide demonstrated strong cytotoxic activity against human colon carcinoma (HCT116) and liver cancer (HePG2) cell lines. researchgate.net Molecular docking studies for these compounds have explored binding interactions with proteins crucial to cancer progression, suggesting that these derivatives may serve as scaffolds for novel anticancer agents. researchgate.net

Other Potential Targets: The versatility of the piperidine (B6355638) ring allows it to interact with a wide array of biological targets. clinmedkaz.org In silico prediction tools suggest that piperidine derivatives can affect various enzymes, receptors, and ion channels. clinmedkaz.org This opens up possibilities for this compound derivatives to be explored for other applications, such as anti-inflammatory, antimicrobial, or local anesthetic agents. clinmedkaz.org Furthermore, some derivatives have shown potential as antioxidants, indicating a role in combating oxidative stress-related pathologies. mdpi.com

| Molecular Target | Therapeutic Area | Key Findings | Relevant Analogues |

|---|---|---|---|